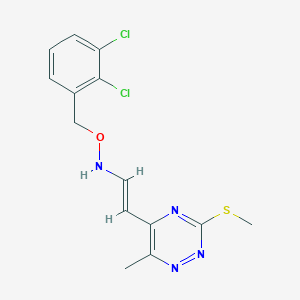

5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

Description

This compound is a 1,2,4-triazine derivative characterized by a vinyl linker substituted with a (2,3-dichlorobenzyl)oxyamino group at position 5, a methyl group at position 6, and a methylsulfanyl (SCH₃) moiety at position 2. The 2,3-dichlorobenzyl group introduces steric bulk and electron-withdrawing properties, which may influence reactivity, stability, and biological interactions.

Propriétés

IUPAC Name |

(E)-N-[(2,3-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4OS/c1-9-12(18-14(22-2)20-19-9)6-7-17-21-8-10-4-3-5-11(15)13(10)16/h3-7,17H,8H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQWGTSJGZAKCY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SC)C=CNOCC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SC)/C=C/NOCC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine , identified by the CAS number 338775-65-8, is a member of the triazine family known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 467.8 g/mol. Its structure features a triazine core substituted with various functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 467.8 g/mol |

| CAS Number | 338775-65-8 |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 611.3 ± 65 °C |

| LogP | 5.81 |

Antimicrobial Activity

Research indicates that derivatives of triazines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacteria and fungi. The specific compound has not been extensively tested in this context; however, its structural analogs have shown promising results.

Antitumor Activity

Compounds within the triazine class have been noted for their antitumor potential. A comparative study involving similar structures found that some exhibited selective cytotoxicity against human tumor cell lines, including HepG2 and DLD cells . The presence of the methylsulfanyl group is believed to contribute to this activity by enhancing lipophilicity and cellular uptake.

The biological mechanisms underlying the activity of triazine derivatives often involve interference with nucleic acid synthesis or disruption of cellular metabolic pathways. For example, compounds with similar structures have been shown to inhibit topoisomerase II, an essential enzyme in DNA replication and repair .

Study on Triazine Derivatives

A study published in Pharmaceutical Biology evaluated various triazine derivatives for their antimicrobial and anticancer activities. Among these, certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as significant cytotoxic effects on cancer cell lines .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the triazine core significantly influenced biological activity. For example, the introduction of halogen substituents was correlated with enhanced antimicrobial potency . This suggests that the specific substitutions present in 5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine may similarly affect its biological profile.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of C14H14Cl2N4OS and a molecular weight of approximately 357.3 g/mol. Its structure includes a triazine core substituted with dichlorobenzyl, methoxy, amino, and methylsulfanyl groups, which contribute to its reactivity and biological properties .

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of triazines exhibit significant cytotoxic effects against various human cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit the growth of cancer cells such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values indicating effective concentrations in the low micromolar range .

Case Study:

In a study evaluating a series of triazine derivatives, one compound showed remarkable activity against 13 human tumor cell lines at low micromolar concentrations (1.9–3.0 μM). The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential, leading to increased apoptotic cell populations .

Antimicrobial Properties

Triazine derivatives have also been investigated for their antimicrobial activities. Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi. The presence of multiple functional groups enhances their ability to interact with microbial targets, making them promising candidates for developing new antimicrobial agents .

Antiviral Activity

Research indicates that some triazine derivatives exhibit antiviral properties, particularly against viruses such as HIV and influenza. The structural features that allow these compounds to inhibit viral replication are under investigation, highlighting their potential in antiviral drug development .

Synthesis and Mechanisms

The synthesis of 5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine typically involves multi-step reactions starting from simpler triazine precursors. The introduction of various functional groups is crucial for enhancing biological activity and optimizing pharmacological properties .

Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous 1,2,4-triazine derivatives:

*Estimated based on structural analogs.

†Approximate value inferred from formula.

Key Findings:

Substituent Effects on Reactivity and Bioactivity: The methylsulfanyl group (SCH₃) at position 3 in the target compound contrasts with sulfonylurea groups in herbicides like metsulfuron-methyl (). Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while SCH₃ may confer different modes of action, such as thiol-mediated redox modulation .

Structural Analogues in Agrochemicals: Compounds like metsulfuron-methyl () and ethametsulfuron-methyl () utilize sulfonylurea linkages for herbicidal activity, whereas the target compound’s vinyl-oxyamino group may enable novel interactions with enzymes or receptors .

Synthetic Pathways: describes the synthesis of triazine derivatives via refluxing with amines, a method likely applicable to the target compound’s vinyl-oxyamino group. However, the dichlorobenzyl moiety may require specialized coupling conditions to avoid dehalogenation .

monochloro) in the target compound .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine, and how can competing side reactions be minimized?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Triazine Core Formation : Start with a solvent-free interaction between a cyano-triazine precursor and a substituted triazole-3-amine, preserving the methylsulfanyl group during cyclization .

Vinyl-Amino Functionalization : Introduce the (2,3-dichlorobenzyl)oxy group via nucleophilic substitution or condensation under inert conditions (e.g., N₂ atmosphere) to avoid oxidation of the vinyl-amino moiety.

Purification : Use column chromatography with a hexane/ethyl acetate gradient (7:3 ratio) to isolate the product. Monitor by TLC (Rf ≈ 0.5, silica gel GF254).

Key Consideration : Competing hydrolysis of the methylsulfanyl group can occur under acidic conditions. Use anhydrous solvents (e.g., THF) and mild bases (e.g., K₂CO₃) to suppress side reactions .

Advanced: How can DFT calculations and crystallography resolve discrepancies in the electronic properties and steric effects of the triazine core versus experimental reactivity data?

Methodological Answer:

- DFT Modeling : Optimize the geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra (λmax ~270–300 nm) to validate electron-withdrawing effects of the dichlorobenzyl group .

- Crystallography : Solve single-crystal X-ray structures (e.g., Mo-Kα radiation, 100 K) to measure bond angles (e.g., C–N–C ~120°) and dihedral distortions caused by steric hindrance from the methylsulfanyl group.

Data Contradiction Example : If DFT predicts higher electrophilicity at the triazine N1 position than observed in nucleophilic substitution experiments, revise the solvation model (e.g., include DMSO implicit solvent) .

Basic: What spectroscopic techniques are most effective for characterizing the vinyl-amino linkage and confirming regioselectivity in this compound?

Methodological Answer:

- ¹H NMR : Look for vinyl proton signals at δ 6.8–7.2 ppm (doublet of doublets, J = 12–15 Hz) and NH coupling (δ 8.5–9.5 ppm, broad singlet).

- ¹³C NMR : Confirm the triazine C2–N linkage via a quaternary carbon at δ 165–170 ppm.

- IR : Identify the C=S stretch (methylsulfanyl) at 650–700 cm⁻¹ and N–H bending (vinyl-amino) at 1550–1600 cm⁻¹ .

Validation : Compare with analogous triazine derivatives (e.g., 4-(1-benzyl-triazolyl)pyrimidines) to rule out regioisomers .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 2,3-dichlorobenzyl group in modulating biological activity against bacterial targets?

Methodological Answer:

- SAR Design : Synthesize analogs with substituent variations (e.g., 2-Cl → 2-F, 3-Cl → 3-OCH₃) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays.

- Mechanistic Insight : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with bacterial dihydrofolate reductase (DHFR). The 2,3-dichloro group may enhance hydrophobic binding to the DHFR active site (ΔG ≈ −9.5 kcal/mol) .

Contradiction Analysis : If 2-F analogs show higher MIC values despite similar logP, investigate steric clashes via MD simulations .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage be optimized?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and PBS at 37°C for 24 hrs). Monitor by HPLC (C18 column, 1.0 mL/min, 220 nm).

- Acidic Conditions : Hydrolysis of the triazine ring occurs at pH < 3, yielding sulfonic acid byproducts.

- Neutral/Basic Conditions : Stable up to pH 9 (degradation <5% at 25°C).

- Storage : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation .

Advanced: How can flow chemistry improve the scalability and reproducibility of the one-pot synthesis of this compound?

Methodological Answer:

- Flow Reactor Design : Use a microfluidic system with two inlets:

- Triazine precursor in THF (0.2 M).

- (2,3-Dichlorobenzyl)oxyamine in DMF (0.25 M).

- Optimization : Apply a Design of Experiments (DoE) approach to vary residence time (2–10 min) and temperature (60–100°C). Maximize yield (>85%) at 80°C and 6 min residence time.

- Advantage : Continuous flow prevents exothermic side reactions (e.g., dimerization) common in batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.